molecular formula C21H20BrP B072289 Allyltriphenylphosphonium bromide CAS No. 1560-54-9

Allyltriphenylphosphonium bromide

Cat. No. B072289
M. Wt: 383.3 g/mol
InChI Key: FWYKRJUVEOBFGH-UHFFFAOYSA-M
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Patent
US05389486

Procedure details

86.7 parts of triphenylphosphine was dissolved in 200 parts of xylene and 40.0 parts of allyl bromide was added thereto. The mixture was gradually heated and allowed to react at 134° C. for 3 hr. After the mixture was cooled to 30° C., the resulting colorless crystals were collected by filtration and washed with toluene to obtain 122.7 parts of allyltriphenylphosphonium bromide (compound No. 16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:20]([Br:23])[CH:21]=[CH2:22]>C1(C)C(C)=CC=CC=1>[Br-:23].[CH2:22]([P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH:21]=[CH2:20] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually heated
CUSTOM
Type
CUSTOM
Details
to react at 134° C. for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting colorless crystals were collected by filtration
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[Br-].C(C=C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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